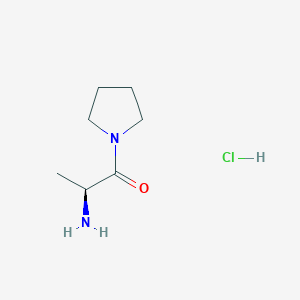

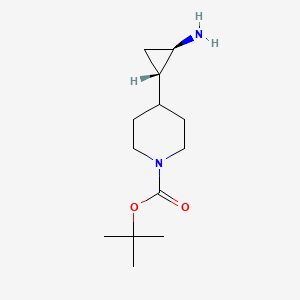

((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

Descripción general

Descripción

((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound that has been widely researched due to its potential therapeutic applications. It is a cyclopropylamine derivative that has shown promising results in treating various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Some compounds with a 1-phenylcyclopentylmethylamino group, closely related to the chemical structure , have demonstrated a broad spectrum of biological activity. Studies have synthesized new derivatives of (1-phenylcyclopentyl)methanamine, which might offer insights into the chemical behavior and potential applications of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride (Aghekyan, Panosyan, & Markaryan, 2013).

Cyclopropylmethyl Radical Clocks and Biradical Formation

- The cyclopropylmethyl radical clocks, which could be structurally similar to the compound , have been used to estimate the lifetimes of triplet state biradicals formed from substituted 1-alkoxy-9,10-anthraquinones. This research indicates potential applications in studying radical formation and stability in organic chemistry (Smart, Peelen, Blankespoor, & Ward, 1997).

Asymmetric Synthesis and Receptor Agonists

- The compound has been utilized in the asymmetric synthesis of certain receptor agonists, demonstrating its relevance in pharmacological research and potential use in drug development (Xin, 1999).

Implications in Stereochemistry and Chiral Analysis

- The synthesis and characterization of related cyclohexyl and cyclopropyl compounds, including efforts to understand their stereochemical properties, indicate potential applications of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride in stereochemistry and chiral analysis (Nesterkina, Shishkina, Maltsev, Rakipov, & Kravchenko, 2017).

Role in Organic Synthesis and Ligand Formation

- The compound has potential applications in organic synthesis, particularly in the formation of ligands and intermediates for more complex chemical reactions, as indicated by the synthesis of related ligands (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

Mecanismo De Acción

Target of Action

The primary target of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride, also known as (1R,2S)-2-Phenylcyclopropanaminium, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to be amonoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body. This leads to an increase in the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety.

Biochemical Pathways

These neurotransmitters play key roles in mood regulation, and their increased availability can lead to improved mood and reduced anxiety .

Result of Action

As a monoamine oxidase inhibitor, this compound increases the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety . It has been found to be effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .

Action Environment

The stability of this compound can be influenced by environmental factors such as temperature and the presence of certain microorganisms. For example, a study found that the stability of this compound decreased when stored in urine at 37 °C for 48 hours and at -20 °C for six months . The presence of Escherichia coli also negatively affected the stability of the compound in plasma and urine samples .

Propiedades

IUPAC Name |

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREYULGXWLXQSD-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B3247032.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)

![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B3247051.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)